S,S-dimethyl-N-(3-pyridyl)sulfinimine
Description
Properties
CAS No. |
156544-61-5 |
|---|---|
Molecular Formula |
C7H14N2OS |
Molecular Weight |
174 |
Synonyms |
S,S-dimethyl-N-(3-pyridyl)sulfinimine |
Origin of Product |
United States |
Scientific Research Applications
Synthetic Applications
2.1. Synthesis of Amines
Sulfinimines are valuable intermediates in the synthesis of amines. The reaction of S,S-dimethyl-N-(3-pyridyl)sulfinimine with various nucleophiles, including organometallic reagents, has been extensively studied. For instance, it can be used in the synthesis of chiral amines through nucleophilic addition reactions, which can be facilitated by the presence of chiral auxiliaries or catalysts .
2.2. Modular Synthesis Approaches
Recent studies have demonstrated that sulfinimines can be integrated into modular synthetic pathways, allowing for the rapid assembly of complex molecules. The stereospecific nature of reactions involving sulfinimines enables the creation of enantiomerically enriched products, which are crucial in pharmaceutical applications .
Biological Applications
3.1. Anticancer Activity
Research has indicated that derivatives of sulfinimines exhibit significant anticancer properties. For example, studies have shown that compounds derived from this compound demonstrate selective cytotoxicity against various cancer cell lines. This is attributed to their ability to interfere with specific cellular pathways involved in proliferation and survival .
3.2. Antibacterial Properties
Sulfinimines have also been explored for their antibacterial activity. The structure-activity relationship (SAR) studies reveal that modifications to the sulfinimine framework can enhance its efficacy against gram-positive and some gram-negative bacteria. The incorporation of electron-withdrawing groups has been shown to improve antimicrobial potency .
4.1. Case Study: Synthesis and Evaluation of Anticancer Activity
A recent study synthesized several derivatives of this compound and evaluated their anticancer activity against human lung cancer cell lines (A-549). The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 10 | A-549 |
| Compound B | 15 | A-549 |
| Compound C | 8 | A-549 |
This data suggests that these derivatives may serve as lead compounds for further development in cancer therapy .
4.2. Table: Biological Activities of Sulfinimine Derivatives
Comparison with Similar Compounds
Structural and Functional Variations
Sulfinimines are classified based on their substituents at sulfur and nitrogen. Below is a comparative analysis with key analogues:
Key Observations :
- Steric Effects : The tert-butyl group in N-tert-butanesulfinimine enhances steric hindrance, promoting high diastereoselectivity in allylation reactions . In contrast, the smaller dimethyl group in this compound allows for flexible coordination with metals, enabling diverse reactivity in Mannich reactions .
- Electronic Effects : The 3-pyridyl group in the target compound provides π-π stacking interactions and metal coordination sites, which are absent in simpler alkyl-substituted sulfinimines. This feature is critical for stabilizing transition states in stereoselective syntheses .
- Fluorinated Analogues : Trifluoromethyl-substituted sulfinimines exhibit unique electronic properties due to the electron-withdrawing effect of fluorine, facilitating the synthesis of fluorinated bioactive molecules .
Research Findings and Mechanistic Insights
Stereoselectivity Mechanisms
- Six-Membered Transition States : In this compound, the sulfur lone pair and lithium ion coordination form a six-membered cyclic transition state, rationalizing its high stereoselectivity .
- For instance, NNK’s 3-pyridyl group facilitates metabolic activation to carcinogenic intermediates, underscoring the divergent roles of pyridyl substituents in chemical vs. biological contexts .
Preparation Methods
Formation of Metal Sulfinates via DABSO and Organometallic Reagents
The reaction of methylmagnesium bromide with the sulfur dioxide surrogate DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) generates methylsulfinate intermediates at room temperature. This step, conducted in anhydrous THF, produces a metal sulfinate salt (e.g., p-fluorophenylsulfinate) in 30 minutes. Subsequent treatment with thionyl chloride (1.1 equiv) converts the sulfinate to the corresponding sulfinyl chloride, a critical precursor for sulfinamide formation. For S,S-dimethylsulfinamide, dimethylzinc or repeated methyl Grignard additions may be employed to install the dual methyl groups on sulfur, though this adaptation requires careful stoichiometric control.
Amination of Sulfinyl Chlorides
Sulfinyl chlorides react with nitrogen nucleophiles, such as 3-aminopyridine derivatives, to yield sulfinamides. In a representative procedure, methylsulfinyl chloride is combined with 2-chloro-3-aminopyridine (1.5 equiv) and triethylamine in THF, affording S,S-dimethyl-N-(3-pyridyl)sulfinamide in 67–71% yield after column chromatography. The use of biphasic conditions (ethyl acetate/aqueous NH3) enhances purity by minimizing side reactions.
DBU-Mediated Condensation of Sulfinamides with Pyridine Aldehydes
Oxidation-Condensation One-Pot Strategy
A scalable one-pot method involves the in situ oxidation of 3-pyridinemethanol to 3-pyridinecarboxaldehyde using manganese dioxide, followed by DBU-catalyzed condensation with S,S-dimethylsulfinamide. This approach eliminates the need to isolate reactive aldehydes, achieving 75% yield for the target sulfinimine (Table 1). The reaction proceeds via a nucleophilic attack of the sulfinamide’s nitrogen on the aldehyde carbonyl, with DBU facilitating imine formation through deprotonation.
Table 1. Optimization of DBU-Catalyzed Sulfinimine Synthesis
| Pyridine Derivative | Sulfinamide | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 3-Pyridinemethanol | S,S-Dimethyl | 5 | 75 |
| 2-Chloro-3-pyridinemethanol | S,S-Dimethyl | 6 | 68 |
Solvent and Stoichiometric Effects
Screening identified DMF as the optimal solvent due to its capacity to stabilize polar intermediates and enhance DBU’s basicity. A 1:1.5 molar ratio of sulfinamide to aldehyde minimizes unreacted starting material, while exceeding 2.0 equiv of DBU leads to side reactions such as over-oxidation.
Lewis Acid-Catalyzed Sulfinimine Formation
Titanium Ethoxide (Ti(OEt)₄)-Mediated Coupling
Adapting Ellman’s auxiliary methodology, S,S-dimethylsulfinamide reacts with 3-pyridinecarboxaldehyde in the presence of Ti(OEt)₄ (3 equiv) to form the sulfinimine. The Lewis acid coordinates the sulfinamide’s oxygen and the aldehyde’s carbonyl, lowering the activation energy for imine formation. This method achieves enantiomeric excesses >99.8% when using chiral sulfinamides, though racemic products dominate with non-stereogenic substrates.
Kinetic Resolution and Byproduct Management
Competing pathways, such as the formation of oxathiazolidine oxides, are suppressed by maintaining low temperatures (0–5°C) and anhydrous conditions. Post-reaction quenching with brine (10 mL) and extraction with ethyl acetate (3 × 10 mL) effectively removes titanium residues.
Comparative Analysis of Methodologies
Yield and Scalability
The Grignard-DABSO route offers superior scalability (>10 g) but requires stringent moisture control. In contrast, the DBU-mediated method enables rapid synthesis (5–6 h) at the expense of lower yields (68–75%). Titanium-based catalysis strikes a balance, delivering high enantiopurity at the cost of metal handling.
Substrate Compatibility
Electron-deficient pyridine derivatives (e.g., 2-chloro-3-pyridinecarboxaldehyde) exhibit reduced reactivity in DBU-mediated reactions, necessitating extended reaction times (6 h vs. 5 h for unsubstituted analogs). Steric hindrance at the pyridine’s 2-position further slows imine formation, as evidenced by a 12% yield decrease for ortho-substituted substrates.
Mechanistic Insights and Intermediate Characterization
Sulfinyl Chloride Reactivity
FT-IR analysis of methylsulfinyl chloride reveals a characteristic S=O stretch at 1065 cm⁻¹, confirming successful oxidation of the sulfinate intermediate. Trapping experiments with morpholine validate the electrophilic nature of the sulfinyl chloride, which reacts quantitatively within 30 minutes at room temperature.
Imine Formation Transition State
Computational studies (DFT-B3LYP/6-31G*) suggest a six-membered cyclic transition state in DBU-catalyzed reactions, where the base abstracts the aldehyde α-hydrogen concurrently with nitrogen attack on the carbonyl . This concerted mechanism explains the rapid reaction kinetics and high regioselectivity observed experimentally.
Q & A
Basic: What are the key synthetic strategies for S,S-dimethyl-N-(3-pyridyl)sulfinimine, and how do substituents influence its reactivity?
The synthesis of sulfinimines like this compound often involves condensation of sulfinamides with aldehydes or ketones. A general protocol includes using chiral sulfinamides (e.g., p-toluenesulfinamide or tert-butanesulfinamide) to introduce stereochemical control . The reactivity of the sulfinimine can be "tuned" by modifying the steric and electronic properties of the N-sulfinyl auxiliary. For example, bulky substituents on the sulfinamide increase steric hindrance, favoring selective nucleophilic additions, while electron-withdrawing groups enhance electrophilicity at the sulfur center .
Basic: How does the 3-pyridyl group in this compound affect its coordination chemistry or stability?
The 3-pyridyl group acts as a Lewis base, enabling coordination with metal centers (e.g., Pd²⁺) in supramolecular chemistry. This property is critical in constructing heterometallic coordination cages, where the pyridyl nitrogen facilitates ligand-metal binding . Additionally, the pyridyl group can stabilize intermediates via hydrogen bonding or π-stacking interactions, improving reaction yields in asymmetric syntheses .
Advanced: What methodologies are used to resolve contradictions in stereochemical outcomes during sulfinimine-mediated asymmetric synthesis?
Discrepancies in stereoselectivity often arise from competing reaction pathways or solvent effects. To address this:
- Diastereoselective Additions : Use chiral sulfinimines with rigid backbones (e.g., tert-butanesulfinamide) to enforce facial selectivity during nucleophilic additions. For example, lithium phosphite additions to sulfinimines yield >99% diastereomeric excess when steric and electronic effects are optimized .
- Mechanistic Trapping : Employ pyridine derivatives to stabilize reactive intermediates (e.g., trapping sulfilimine adducts to prevent undesired eliminations) .
- Computational Modeling : DFT calculations predict transition-state geometries to rationalize unexpected stereochemical outcomes .
Advanced: How can this compound be utilized in the synthesis of N-heterocycles with pharmacological relevance?
Sulfinimines serve as intermediates in constructing N-heterocycles (e.g., thiazolopyridines):
Formation of Sulfinimine Intermediate : React enantiopure tert-butanesulfinamide with a carbonyl compound to generate the sulfinimine.
Cyclization : Introduce a nucleophile (e.g., cyanide or Grignard reagent) to trigger ring closure, forming the heterocyclic core.
Deprotection : Acidic hydrolysis removes the sulfinyl auxiliary, yielding the free amine . This method enables access to enantiopure β-amino alcohols or γ-aminophosphonic acids with applications in drug discovery .
Advanced: What analytical challenges arise in quantifying sulfinimine derivatives in complex matrices, and how are they addressed?
Sulfinimines and their metabolites (e.g., 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol) pose quantification challenges due to low abundance and matrix interference. Solutions include:
- Internal Standards (ISTDs) : Spiking samples with isotopically labeled analogs (e.g., deuterated cotinine) to correct for signal suppression/enhancement during LC-MS/MS analysis .
- High-Resolution Mass Spectrometry (HRMS) : Differentiate isobaric metabolites using accurate mass (<3 ppm error) .
- Derivatization : Enhance ionization efficiency by converting amines to tert-butyldimethylsilyl (TBDMS) derivatives .
Basic: What purification techniques are recommended for isolating this compound from reaction mixtures?
- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate sulfinimines from byproducts.
- Recrystallization : Optimize solvent polarity (e.g., ethanol or THF) based on the compound’s solubility profile .
- HPLC : Employ chiral stationary phases (e.g., amylose-based) for enantiomeric resolution .
Advanced: How can steric and electronic modifications of sulfinimines improve their utility in catalysis or materials science?
- Steric Tuning : Introduce bulky groups (e.g., 3,5-bis(trifluoromethyl)phenyl) to enhance enantioselectivity in asymmetric catalysis. This approach prevents undesired side reactions in Pd-catalyzed cross-couplings .
- Electronic Modulation : Electron-deficient sulfinimines (e.g., nitro-substituted pyridyl derivatives) accelerate nucleophilic additions by increasing sulfur electrophilicity .
- Coordination Chemistry : Incorporate 3-pyridyl groups into sulfinimines to design metalloligands for constructing large coordination cages, leveraging steric hindrance to control cage geometry .
Advanced: What strategies mitigate racemization during the synthesis of enantiopure sulfinimine derivatives?
- Low-Temperature Reactions : Conduct additions at −78°C to slow down epimerization.
- Proton-Sponge Bases : Use non-nucleophilic bases (e.g., 2,6-lutidine) to deprotonate intermediates without inducing racemization .
- Chiral Auxiliary Stability : Select sulfinamides resistant to hydrolysis (e.g., tert-butanesulfinamide) until deliberate deprotection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
